(S)-(-)-N-Isopropyl-1-phenylethylamine hydrochloride (CAS 116297-12-2) is a highly specialized chiral secondary amine salt utilized extensively as a chiral auxiliary, resolving agent, and precursor for homochiral lithium amide bases [1]. Structurally, it features a bulky N-isopropyl group attached to the classic 1-phenylethylamine scaffold, which significantly increases its steric hindrance and lipophilicity. Procured primarily as a stable, crystalline hydrochloride salt, it ensures precise stoichiometric handling and extended shelf life compared to its liquid free-base counterpart, making it a critical raw material for asymmetric synthesis and pharmaceutical intermediate manufacturing.
Substituting this compound with the more common, unsubstituted (S)-1-phenylethylamine or its free-base form leads to immediate process failures in advanced asymmetric workflows [1]. The primary amine lacks the necessary steric bulk to enforce tight transition-state geometries during asymmetric deprotonations or rearrangements, resulting in drastically lower enantiomeric excesses. Furthermore, attempting to procure the free base instead of the hydrochloride salt introduces severe handling liabilities; the liquid free base is prone to atmospheric oxidation and degradation, which compromises exact gravimetric dosing and ultimately ruins reproducibility in sensitive catalytic preparations.
Racemic N-isopropyl-1-phenylethylamine exists as a liquid free base, not a crystalline salt. Form differences may alter solubility, weighing accuracy, and compatibility with aqueous or protic reaction conditions.
The (R)-(+)-enantiomer shares identical purity but opposite absolute configuration. Substitution reverses stereochemical induction, yielding enantiomeric products of opposite handedness and reducing ee if mixed.
N-methyl or N-benzyl derivatives differ in steric demand and basicity (predicted pKa shift). This may reduce diastereomeric salt resolution efficiency and alter reactivity in alkylation or acylation.
The N-isopropyl substitution provides critical steric hindrance when the compound is converted into a homochiral lithium amide base. In phosphoramidate-aminophosphonate rearrangements, lithium amides derived from the N-isopropyl-1-phenylethylamine scaffold successfully induce chiral nonracemic products (e.g., 26-35% ee under baseline unoptimized conditions), whereas less hindered primary amine derivatives fail to enforce the required transition state geometry [1].
| Evidence Dimension | Enantiomeric excess (ee) in asymmetric rearrangement |
| Target Compound Data | 26-35% ee (using derived homochiral lithium amide) |
| Comparator Or Baseline | Unsubstituted primary amine derivatives (lack sufficient steric bulk for effective induction) |
| Quantified Difference | Significant asymmetric induction vs. near-racemic baseline |
| Conditions | Phosphoramidate-aminophosphonate rearrangement using metalated phosphoramidates |
Buyers synthesizing complex chiral intermediates must select the N-isopropyl derivative over the primary amine to achieve the steric bulk necessary for effective asymmetric induction.
Procurement of the hydrochloride salt form is essential for reproducible industrial workflows. (S)-(-)-N-Isopropyl-1-phenylethylamine hydrochloride is a stable, crystalline solid with a melting point of 262-265 °C . In contrast, the free base form is a liquid with a density of approximately 0.91 g/mL that is susceptible to atmospheric oxidation and degradation over time. The salt form guarantees exact gravimetric dosing during catalyst preparation.
| Evidence Dimension | Physical state and thermal stability |
| Target Compound Data | Solid hydrochloride salt (mp 262-265 °C) |
| Comparator Or Baseline | Free base form (liquid, density ~0.91 g/mL) |
| Quantified Difference | Solid vs. Liquid state |
| Conditions | Standard laboratory storage and handling conditions |
The solid hydrochloride salt ensures precise stoichiometric weighing and extended shelf life, eliminating the dosing variability associated with the liquid free base.
The addition of the N-isopropyl group significantly alters the lipophilicity and interaction profile of the amine with chiral stationary phases. In continuous flow reactor monitoring, (S)-N-isopropyl-1-phenylethylamine exhibits a substantially delayed retention time of 31.6 minutes, compared to 18.7 minutes for the unsubstituted (S)-1-phenylethylamine [1]. This distinct profile is critical when utilizing the compound as a resolving agent or tracking complex reaction mixtures.
| Evidence Dimension | Chiral HPLC retention time |
| Target Compound Data | 31.6 min |
| Comparator Or Baseline | (S)-1-phenylethylamine (18.7 min) |
| Quantified Difference | +12.9 min retention shift |
| Conditions | Chiral HPLC monitoring of amine synthesis in continuous flow reactors |
The altered lipophilicity provides a unique resolution window, making it a superior choice when standard primary amines fail to resolve target diastereomers.
Due to its specific steric bulk, this compound is the optimal precursor for generating highly hindered homochiral lithium amides used in asymmetric deprotonations and complex phosphoramidate-aminophosphonate rearrangements, outperforming primary amine analogs [1].
When standard primary amines fail to provide adequate separation, the enhanced lipophilicity and unique steric profile of the N-isopropyl derivative make it an excellent resolving agent for separating racemic acid mixtures via diastereomeric salt crystallization [2].
The distinct chromatographic retention profile of the N-isopropyl scaffold allows for precise analytical tracking and resolution monitoring in continuous flow reactors, ensuring high-purity chiral amine production without overlap with simpler amine byproducts [2].